molecular formula C10H10 B3382524 Benzene, 1-cyclobuten-1-yl- CAS No. 3365-26-2

Benzene, 1-cyclobuten-1-yl-

Cat. No. B3382524
CAS RN: 3365-26-2
M. Wt: 130.19 g/mol
InChI Key: KMWHNPPKABDZMJ-UHFFFAOYSA-N
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Description

“Benzene, 1-cyclobuten-1-yl-” is a chemical compound with the formula C10H10. It is also known by other names such as 1-Phenyl-1-cyclobutene and 1-Phenylcyclobutene . The molecular weight of this compound is 130.1864 .


Molecular Structure Analysis

The molecular structure of “Benzene, 1-cyclobuten-1-yl-” consists of a benzene ring attached to a cyclobutene ring . The structure is available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

“Benzene, 1-cyclobuten-1-yl-” has several physical and chemical properties. The standard Gibbs free energy of formation (ΔfG°) is 222.42 kJ/mol, the enthalpy of formation at standard conditions (ΔfH°gas) is 120.09 kJ/mol, and the enthalpy of fusion at standard conditions (ΔfusH°) is 11.49 kJ/mol . The compound has an ionization energy (IE) between 8.20 and 8.24 eV . The log10 of water solubility (log10WS) is -3.03, and the octanol/water partition coefficient (logPoct/wat) is 2.864 . The critical pressure (Pc) is 3727.11 kPa, the normal boiling point temperature (Tboil) is 474.70 K, the critical temperature (Tc) is 709.77 K, and the normal melting (fusion) point (Tfus) is 260.82 K .

Scientific Research Applications

Photochemical Additions and Reactions

Benzene's interaction with cyclobutene, specifically in photochemical additions, has been a subject of research. For instance, the photochemical addition of benzene to cyclobutene results in products such as tetracyclo[5.3.0.02,1003,6]-decene-8 tricyclo[4.2.2.02,5]deca-7,9-diene, from 1,3- and 1,4-additions. These reactions show significant quantum yields, with the 1,3-reaction being particularly efficient (Srinivasan, 1971). Additionally, the photochemical 1,3-adduct of benzene to cyclobutene can be transformed into various compounds, indicating a range of chemical transformations stemming from this reaction (Subrahmanyam & Srinivasan, 1975).

Catalysis and Synthesis

Research has demonstrated that benzene-linked allene-ynes can undergo C-C triple bond cleavage, catalyzed by thiazolium salt. This reaction pathway involves [2+2] cycloaddition and ring-opening of in situ generated cyclobutenes, allowing access to substituted 1-naphthols with potential applications (Zhou et al., 2017).

Geometrical and Electronic Studies

Studies have also explored the geometries of benzene fused to cyclobutenes, providing insights into bond alternation and rehybridization at the annelated carbon centers. This research offers a deeper understanding of the structural and electronic properties of these compounds (Faust et al., 1992).

Structural Analysis

The structural properties of compounds where benzene and cyclobutene rings are coplanar have been analyzed. For example, the title compound C15H17N2+·Br− shows how the benzene and cyclobutene rings interact in crystal structures, providing valuable information for materials science and molecular design (Zhu et al., 2008).

Metal π-Complexes

Research into metal π-complexes of benzene derivatives, including those with strained anellated arenes like cyclobutene, has been conducted. These studies focus on the synthesis and magnetic resonance properties of such complexes, providing insights into their potential applications in materials science and molecular magnetism (Elschenbroich et al., 1986).

Diels–Alder Reactions

Theoretical studies have been conducted on the Diels–Alder reactions of benzene with various dienophiles, including cyclobutene. These studies help in understanding the mechanisms and energy barriers of such reactions, which are fundamental in organic synthesis (Zdravkovski, 2004).

Cyclopalladated Compounds

The double cyclopalladation of benzene rings has been investigated, leading to the formation of novel molecular structures. Such research aids in the development of new organometallic compounds with potential applications in catalysis and material science (O. and & Steel, 1998).

Rhodium-Catalyzed Reactions

Studies have shown that cyclobutenes with 2-pyridylmethylene groups undergo rhodium-catalyzed alkyne insertion, leading to the formation of substituted benzenes. This research opens up new possibilities for the synthesis of complex aromatic compounds (Matsuda & Matsumoto, 2016).

properties

IUPAC Name

cyclobuten-1-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10/c1-2-5-9(6-3-1)10-7-4-8-10/h1-3,5-7H,4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWHNPPKABDZMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20187327
Record name Benzene, 1-cyclobuten-1-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20187327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, 1-cyclobuten-1-yl-

CAS RN

3365-26-2
Record name Benzene, 1-cyclobuten-1-yl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003365262
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-cyclobuten-1-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20187327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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